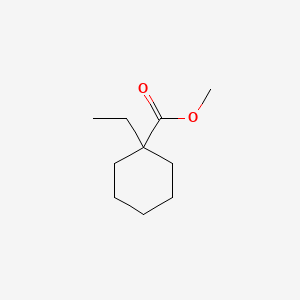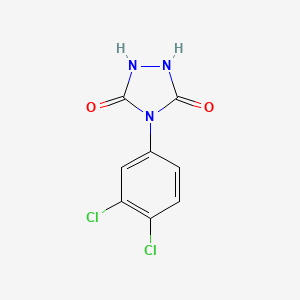
4-(3,4-Dichlorophenyl)urazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dichlorophenyl)urazole is a chemical compound that belongs to the class of triazolidine diones It is characterized by the presence of a dichlorophenyl group attached to a triazolidine dione ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)urazole typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with hydrazine to yield the final product. The reaction conditions generally include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also critical due to the use of hazardous reagents like phosgene.
化学反应分析
Types of Reactions
4-(3,4-Dichlorophenyl)urazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
4-(3,4-Dichlorophenyl)urazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
作用机制
The mechanism of action of 4-(3,4-Dichlorophenyl)urazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
3,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but differs in its hydrazine moiety.
3,4-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of the triazolidine dione ring.
3,4-Dichloromethylphenidate: A stimulant with a dichlorophenyl group but different pharmacological properties
Uniqueness
4-(3,4-Dichlorophenyl)urazole is unique due to its specific triazolidine dione ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C8H5Cl2N3O2 |
|---|---|
分子量 |
246.05 g/mol |
IUPAC 名称 |
4-(3,4-dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-5-2-1-4(3-6(5)10)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) |
InChI 键 |
OQZAIYRYUZAZOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N2C(=O)NNC2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


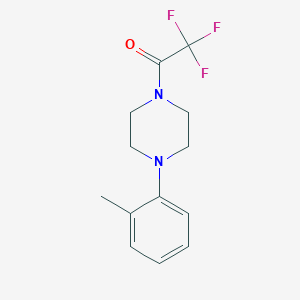

![Ethyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B8458037.png)
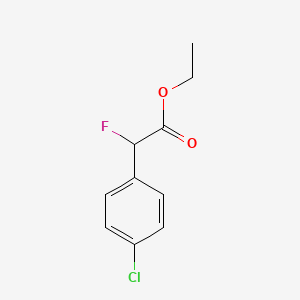
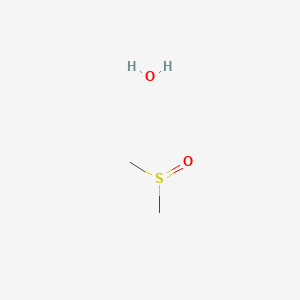
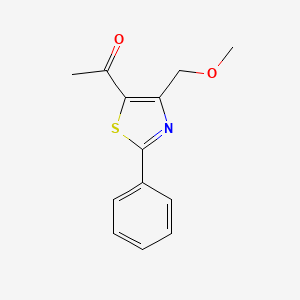
![1-[2-(4-Tert-butylphenyl)ethenyl]naphthalene](/img/structure/B8458063.png)
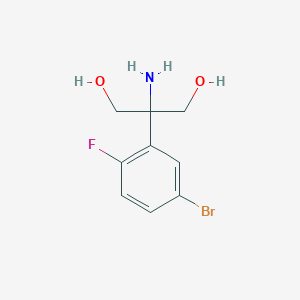
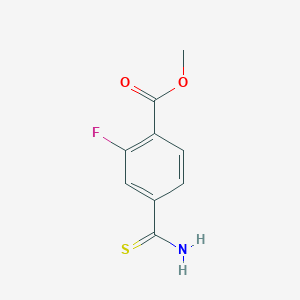
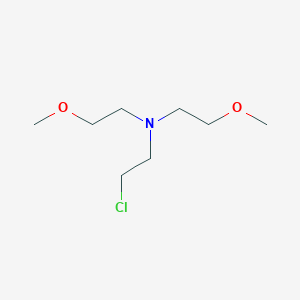
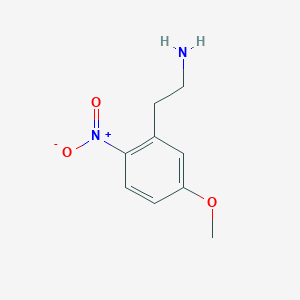
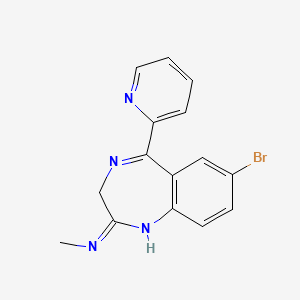
![7-phenethyl-1-phenylpyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6,8(3H,7H)-dione](/img/structure/B8458096.png)
